4-ethenylquinoline-6-carbonitrile
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Overview
Description
4-ethenylquinoline-6-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of a vinyl group at the fourth position and a carbonitrile group at the sixth position makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenylquinoline-6-carbonitrile can be achieved through several methods. One common approach involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation without any solvent, using hydrochloric acid as a catalyst . Another method involves the use of benzaldehyde, methyl cyanoacetate, and aromatic amines with nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions is preferred to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-ethenylquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The vinyl group allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-ethenylquinoline-6-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes, catalysts, and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-ethenylquinoline-6-carbonitrile involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The presence of the vinyl and carbonitrile groups allows for specific interactions with enzymes and receptors, enhancing its biological activity.
Comparison with Similar Compounds
Quinoline: A basic nitrogen-containing heterocyclic compound with broad applications in medicinal chemistry.
4-Vinyl-quinoline: Similar to 4-ethenylquinoline-6-carbonitrile but lacks the carbonitrile group.
6-Cyanoquinoline: Contains a carbonitrile group at the sixth position but lacks the vinyl group.
Uniqueness: this compound is unique due to the presence of both the vinyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wider range of chemical modifications and applications compared to similar compounds.
Properties
Molecular Formula |
C12H8N2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-ethenylquinoline-6-carbonitrile |
InChI |
InChI=1S/C12H8N2/c1-2-10-5-6-14-12-4-3-9(8-13)7-11(10)12/h2-7H,1H2 |
InChI Key |
GJXKAWCHHBZQIU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C2C=C(C=CC2=NC=C1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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